molecular formula C15H17ClN4O B1366332 CP-809101 CAS No. 479683-64-2

CP-809101

Cat. No. B1366332
Key on ui cas rn: 479683-64-2
M. Wt: 304.77 g/mol
InChI Key: PCWGGOVOEWHPMG-UHFFFAOYSA-N
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Patent
US06894050B2

Procedure details

To a solution of 6′-(3-chloro-benzyloxy)-3,4,5,6-tetrahydro-2H-[1,2′]bipyrazinyl (1-A) in CH2Cl2 (4 mL) was added dropwise 1M HCl in ether (1.5 mL) and then hexane (4 mL) was added. The solid was collected and dried to give the hydrochloride salt (1-B) (300 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][CH:21]=1)[CH2:5][O:6][C:7]1[N:12]=[C:11]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:10]=[N:9][CH:8]=1.Cl.CCCCCC>C(Cl)Cl.CCOCC>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][CH:21]=1)[CH2:5][O:6][C:7]1[N:12]=[C:11]([N:13]2[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]2)[CH:10]=[N:9][CH:8]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(COC2=CN=CC(=N2)N2CCNCC2)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=C(COC2=CN=CC(=N2)N2CCNCC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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